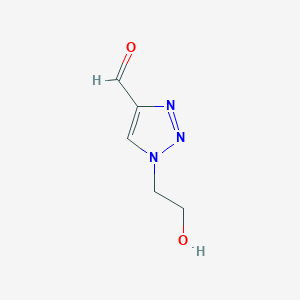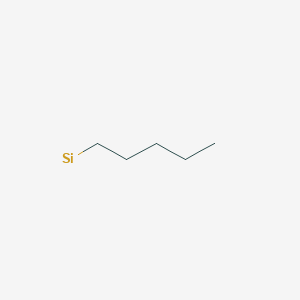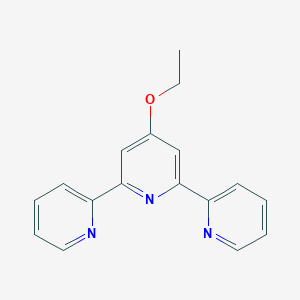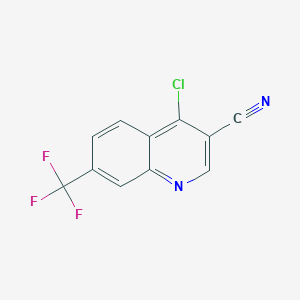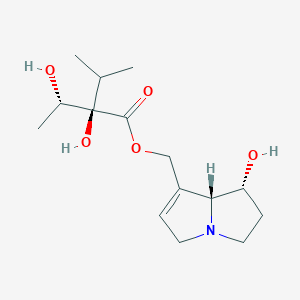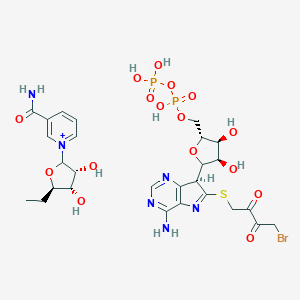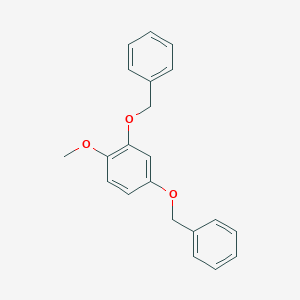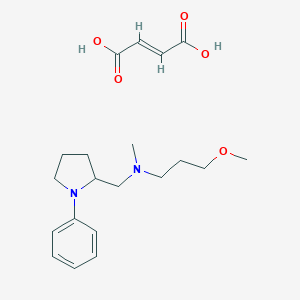
3-Methoxy-N-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)propan-1-amine fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-N-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)propan-1-amine fumarate is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular configuration, which contributes to its distinct properties and functionalities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-N-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)propan-1-amine fumarate involves multiple steps. The process typically starts with the preparation of the core structure, followed by the introduction of functional groups. Common reagents used in the synthesis include methoxypropylamine, phenylpyrrolidine, and methylating agents. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactors. These reactors offer advantages such as improved efficiency, better control over reaction conditions, and scalability. The use of flow microreactors also enhances the sustainability of the production process by minimizing waste and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-N-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)propan-1-amine fumarate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions often result in the formation of new derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-N-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)propan-1-amine fumarate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for various purposes.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as its effects on neurological pathways and its use in drug development.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products
Wirkmechanismus
The mechanism of action of 3-Methoxy-N-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)propan-1-amine fumarate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate various biological processes, such as neurotransmission, signal transduction, and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-Methoxy-N-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)propan-1-amine fumarate include:
3-Methoxypropylamine: Known for its use as a corrosion inhibitor and building block in pharmaceutical applications.
Phenylpyrrolidine derivatives: These compounds share structural similarities and are used in various chemical and biological studies.
Uniqueness
What sets this compound apart is its specific combination of functional groups and stereochemistry.
Eigenschaften
CAS-Nummer |
142469-88-3 |
|---|---|
Molekularformel |
C16H26N2O.C4H4O4 |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;3-methoxy-N-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C16H26N2O.C4H4O4/c1-17(11-7-13-19-2)14-16-10-6-12-18(16)15-8-4-3-5-9-15;5-3(6)1-2-4(7)8/h3-5,8-9,16H,6-7,10-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
FAWVQHAGGIVZMF-WLHGVMLRSA-N |
SMILES |
CN(CCCOC)CC1CCCN1C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Isomerische SMILES |
CN(CCCOC)CC1CCCN1C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CN(CCCOC)CC1CCCN1C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Synonyme |
(-)-N-(3-Methoxypropyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine fum arate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


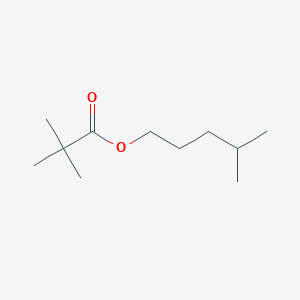
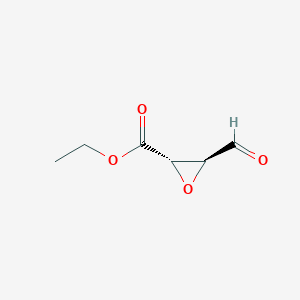
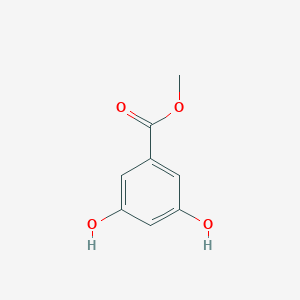
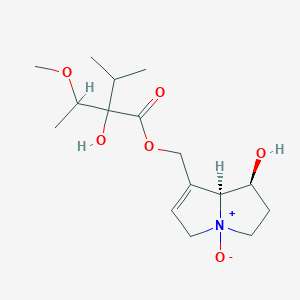
![1-[1-(1-Benzothiophen-2-yl)cyclohexyl]-3-(fluoromethyl)piperidine](/img/structure/B129446.png)
